![molecular formula C10H16ClN B2750801 (1S,2R,3R,6S,7R)-Tricyclo[5.2.1.02,6]dec-8-en-3-amine;hydrochloride CAS No. 2490344-69-7](/img/structure/B2750801.png)
(1S,2R,3R,6S,7R)-Tricyclo[5.2.1.02,6]dec-8-en-3-amine;hydrochloride
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Overview
Description
(1S,2R,3R,6S,7R)-Tricyclo[5.2.1.02,6]dec-8-en-3-amine;hydrochloride is a complex organic compound characterized by its unique tricyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis. The hydrochloride salt form enhances its solubility and stability, making it more suitable for practical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,3R,6S,7R)-Tricyclo[5.2.1.02,6]dec-8-en-3-amine typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes:
Cycloaddition Reactions: Initial formation of the tricyclic core can be achieved through Diels-Alder reactions, where dienes and dienophiles react to form the bicyclic structure.
Functional Group Transformations:
Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may utilize similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for cycloaddition reactions and efficient purification techniques like crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1S,2R,3R,6S,7R)-Tricyclo[5.2.1.02,6]dec-8-en-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can modify the tricyclic structure or reduce functional groups like nitro to amine.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents onto the tricyclic core.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
Chemistry
In organic chemistry, (1S,2R,3R,6S,7R)-Tricyclo[5.2.1.02,6]dec-8-en-3-amine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of novel compounds.
Biology
In biological research, this compound can be used to study the effects of tricyclic amines on biological systems. Its interactions with enzymes and receptors can provide insights into biochemical pathways.
Medicine
Medically, (1S,2R,3R,6S,7R)-Tricyclo[5.2.1.02,6]dec-8-en-3-amine has potential applications as a pharmaceutical agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of (1S,2R,3R,6S,7R)-Tricyclo[5.2.1.02,6]dec-8-en-3-amine involves its interaction with molecular targets such as enzymes and receptors. The tricyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to changes in biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
Tricyclo[5.2.1.02,6]decane: A structurally similar compound without the amine group.
Tricyclo[5.2.1.02,6]dec-8-en-3-ol: Similar structure with a hydroxyl group instead of an amine.
Tricyclo[5.2.1.02,6]dec-8-en-3-one: Contains a ketone group instead of an amine.
Uniqueness
(1S,2R,3R,6S,7R)-Tricyclo[5.2.1.02,6]dec-8-en-3-amine is unique due to its specific stereochemistry and the presence of the amine group. This combination of features gives it distinct chemical and biological properties, differentiating it from other tricyclic compounds.
Properties
IUPAC Name |
(1S,2R,3R,6S,7R)-tricyclo[5.2.1.02,6]dec-8-en-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N.ClH/c11-9-4-3-8-6-1-2-7(5-6)10(8)9;/h1-2,6-10H,3-5,11H2;1H/t6-,7+,8-,9+,10+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZRIGVBJOCQJAF-YICBPTBMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2C1C3CC2C=C3)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@H]2[C@@H]1[C@@H]3C[C@H]2C=C3)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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